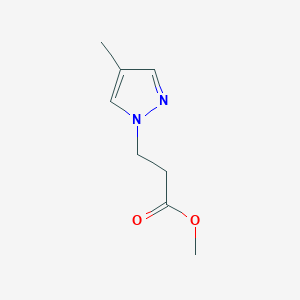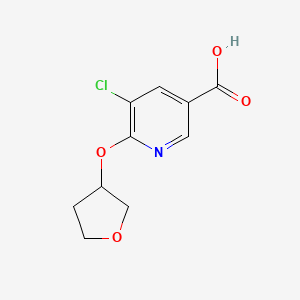
5-Chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid
Overview
Description
5-Chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid is a chemical compound with the CAS Number: 1342733-18-9 . It has a molecular weight of 243.65 . The IUPAC name for this compound is 5-chloro-6-(tetrahydro-3-furanyloxy)nicotinic acid . It is a solid substance and is a derivative of pyridine .
Molecular Structure Analysis
The InChI code for 5-Chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid is 1S/C10H10ClNO4/c11-8-3-6 (10 (13)14)4-12-9 (8)16-7-1-2-15-5-7/h3-4,7H,1-2,5H2, (H,13,14) . This code provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications
Applications in Metabolic Syndrome and Food Additives
Chlorogenic acid, a compound structurally related to carboxylic acids and possessing a pyridine moiety, has demonstrated significant health-promoting properties, including antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. These properties are instrumental in the prevention and treatment of metabolic syndrome and associated disorders. Furthermore, chlorogenic acid exhibits antimicrobial activity against a broad spectrum of organisms, highlighting its potential as a natural food preservative and its role in the food industry for the preservation of food products (Jesús Santana-Gálvez et al., 2017).
Influence on Electronic Systems of Biologically Important Ligands
Research on the influence of metals on the electronic systems of biologically important molecules, such as benzoic, 2-hydroxybenzoic, and 3-pyridine carboxylic acids, provides insights into how these compounds interact with biological targets. This understanding is crucial for predicting the reactivity and stability of complex compounds, as well as their affinity towards enzymes, showcasing the importance of carboxylic acids and pyridine derivatives in biological systems (W. Lewandowski et al., 2005).
Antioxidant, Microbiological, and Cytotoxic Activity
The structure-related activity of certain carboxylic acids, including their antioxidant, antimicrobial, and cytotoxic effects, has been extensively studied. This research highlights the potential of carboxylic acids in developing new antimicrobial agents and understanding their interactions with microbial strains and cancer cells (B. Godlewska-Żyłkiewicz et al., 2020).
Phosphonic Acid Applications
Phosphonic acid, with a functional group similar in reactivity to carboxylic acids, finds applications in drug development, bone targeting, and the design of materials and surfaces. The broad applicability of phosphonic acids underscores the importance of functional groups found in compounds like 5-Chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid in various scientific and industrial applications (C. M. Sevrain et al., 2017).
properties
IUPAC Name |
5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO4/c11-8-3-6(10(13)14)4-12-9(8)16-7-1-2-15-5-7/h3-4,7H,1-2,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAKKYPDSDVHKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



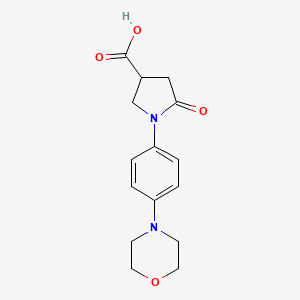
![{[1-(Cyclopropylsulfonyl)piperidin-4-yl]methyl}amine](/img/structure/B1454330.png)
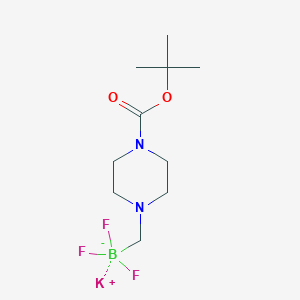
![Benzyl N-[1-(cyclopentylcarbamoyl)-2-phenylethyl]carbamate](/img/structure/B1454333.png)
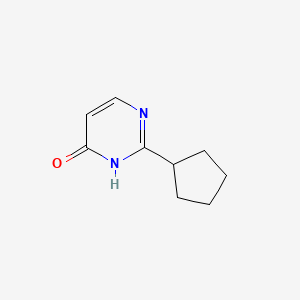

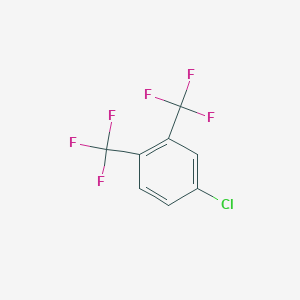
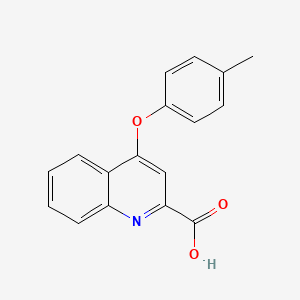
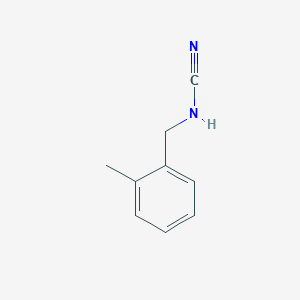
![2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1454339.png)
![[1,2,4]Triazolo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B1454340.png)
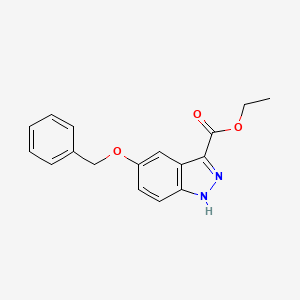
![Ethyl 3-ethyl[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B1454347.png)
